molecular formula C18H18N4O B11458198 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11458198
M. Wt: 306.4 g/mol
InChI Key: VQACEJIGNZNTPP-UHFFFAOYSA-N
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Description

6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a benzyl group and a dimethylphenylamino group attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with 3,5-dimethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and dimethylphenylamino groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Known for its herbicidal properties.

Uniqueness

6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one stands out due to its unique combination of benzyl and dimethylphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-benzyl-3-(3,5-dimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H18N4O/c1-12-8-13(2)10-15(9-12)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23)

InChI Key

VQACEJIGNZNTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

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